molecular formula C20H24ClN3O B5021621 N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea

N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea

Cat. No. B5021621
M. Wt: 357.9 g/mol
InChI Key: NEFSNSVSJFFNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of various enzymes and receptors in the central nervous system. It has been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. Additionally, compound X has been found to bind to various receptors, including the serotonin and dopamine receptors, leading to their modulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are diverse and depend on the specific application. In the central nervous system, compound X has been found to modulate neurotransmitter release, leading to changes in synaptic transmission and neuronal activity. In cancer cells, compound X has been shown to induce cell death and inhibit tumor growth. Additionally, compound X has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for certain receptors and enzymes, allowing for targeted modulation of specific signaling pathways. Additionally, compound X has been found to have relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using compound X is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of compound X. One area of interest is the development of new cancer therapies based on the anti-tumor effects of compound X. Additionally, further studies are needed to elucidate the specific mechanisms of action of compound X in the central nervous system and to identify potential drug targets for the treatment of neurological disorders. Finally, the development of new synthetic methods for the production of compound X may lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-chloro-3-methylphenyl isocyanate with 3-(3,4-dihydro-2(1H)-isoquinolinyl)propylamine. The resulting product is purified using column chromatography to obtain pure compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. It has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal activity. In cancer research, compound X has been shown to have anti-tumor effects and may be a potential candidate for the development of new cancer therapies. Additionally, compound X has been studied as a potential drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-13-18(7-8-19(15)21)23-20(25)22-10-4-11-24-12-9-16-5-2-3-6-17(16)14-24/h2-3,5-8,13H,4,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSNSVSJFFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCCCN2CCC3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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